Ethylene phosphate

Description

Structure

3D Structure

Properties

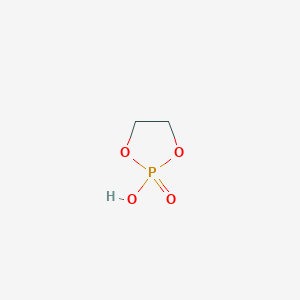

IUPAC Name |

2-hydroxy-1,3,2λ5-dioxaphospholane 2-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O4P/c3-7(4)5-1-2-6-7/h1-2H2,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXQLQUXXCIFQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(O1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315898 | |

| Record name | Ethylene phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6711-47-3 | |

| Record name | Ethylene phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6711-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethylene Phosphate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) phosphate (B84403), a cyclic organophosphate ester, and its derivatives are of significant interest across various scientific disciplines, particularly in materials science and medicine. Its unique chemical structure, characterized by a strained five-membered ring, imparts desirable reactivity for polymerization and chemical modification. This guide provides a comprehensive overview of the synthesis, key physicochemical properties, and notable applications of ethylene phosphate, with a particular focus on its relevance to drug development. Detailed experimental protocols for its synthesis are provided, along with a summary of its quantitative properties and visualizations of key chemical pathways.

Introduction

This compound, systematically named 2-oxo-1,3,2-dioxaphospholane, is the simplest cyclic phosphate ester derived from ethylene glycol. The inherent ring strain of this five-membered heterocyclic compound makes it a valuable monomer for ring-opening polymerization (ROP), leading to the formation of poly(this compound) (PEP). PEP is a biocompatible and biodegradable polymer with structural similarities to the backbone of nucleic acids, making it an attractive candidate for various biomedical applications, including drug delivery systems. This guide will delve into the core aspects of this compound chemistry, providing a technical foundation for researchers and professionals working in related fields.

Synthesis of this compound and its Precursors

The synthesis of this compound typically proceeds through the formation of a more stable and reactive intermediate, 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide. This intermediate can then be further modified to yield various this compound derivatives.

Synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide

A common and efficient method for the synthesis of the key precursor, 2-chloro-1,3,2-dioxaphospholane 2-oxide, involves the reaction of ethylene glycol with phosphorus trichloride (B1173362), followed by oxidation.

Experimental Protocol:

-

Materials: Ethylene glycol, phosphorus trichloride, pyridine (B92270) (or other suitable base), anhydrous ether (or other inert solvent), and an oxidizing agent (e.g., oxygen).

-

Procedure:

-

In a reaction flask equipped with a stirrer and under an inert atmosphere, a solution of ethylene glycol and pyridine in anhydrous ether is prepared.

-

The flask is cooled to a low temperature (e.g., -16 to -17 °C).

-

Phosphorus trichloride is added dropwise to the stirred solution. A precipitate of pyridine hydrochloride will form.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for approximately 1.5 hours.

-

The pyridine hydrochloride precipitate is removed by filtration.

-

The resulting ether solution contains 2-chloro-1,3,2-dioxaphospholane.

-

This intermediate is then oxidized to 2-chloro-1,3,2-dioxaphospholane 2-oxide. This can be achieved by bubbling dry oxygen through the solution.

-

The final product can be purified by distillation under reduced pressure.[1]

-

Logical Relationship of Synthesis:

Caption: Synthesis workflow for 2-chloro-1,3,2-dioxaphospholane 2-oxide.

Synthesis of this compound Derivatives

The versatile 2-chloro-1,3,2-dioxaphospholane 2-oxide serves as a starting point for a variety of this compound derivatives through esterification reactions. For instance, 2-ethoxy-1,3,2-dioxaphospholane 2-oxide (ethyl this compound) can be synthesized by reacting the chloro-derivative with ethanol (B145695) in the presence of a base like pyridine.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound and its derivatives is crucial for their application. The data presented below is primarily for the key intermediate, 2-chloro-1,3,2-dioxaphospholane 2-oxide, and the common derivative, 2-ethoxy-1,3,2-dioxaphospholane 2-oxide, due to the limited availability of data for the parent this compound.

Quantitative Data Summary

| Property | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide |

| Molecular Formula | C₂H₄ClO₃P | C₄H₉O₄P |

| Molecular Weight | 142.48 g/mol [3][4] | 152.09 g/mol [5] |

| Appearance | Clear, colorless liquid[3] | - |

| Melting Point | 12-14 °C[3] | - |

| Boiling Point | 89-91 °C @ 0.8 mmHg[3] | 100 °C @ 0.5 mmHg[6] |

| Density | 1.55 g/mL at 25 °C | - |

| Refractive Index (n20/D) | 1.45 | - |

| Solubility | Miscible with water and chloroform[3] | - |

Chemical Reactivity and Signaling Pathways

Hydrolysis

The five-membered ring of this compound is susceptible to hydrolysis. This reactivity is a key aspect of the biodegradability of poly(this compound).

Ring-Opening Polymerization (ROP)

The most significant chemical property of this compound is its ability to undergo ring-opening polymerization. This process can be initiated by various catalysts and leads to the formation of high molecular weight poly(this compound)s.

ROP Signaling Pathway Diagram:

Caption: Simplified signaling pathway of ring-opening polymerization.

Applications in Drug Development

The unique properties of this compound and its polymeric form, poly(this compound), make them highly valuable in the field of drug development.

Drug Delivery Systems

Poly(this compound)s are being extensively explored as carriers for controlled drug delivery. Their biocompatibility and biodegradability are key advantages. Copolymers of poly(D,L-lactide) and poly(ethylthis compound) have been successfully used to prepare microspheres for the controlled release of proteins like bovine serum albumin (BSA).[7] These systems can offer near-linear release profiles over extended periods.[7]

Biomedical Materials

Ethylene glycol methacrylate (B99206) phosphate, a derivative, is used in the development of biocompatible materials such as hydrogels for tissue engineering and as a component in drug delivery systems.[8][9] These materials can promote cell adhesion and proliferation, creating favorable environments for tissue regeneration.[9]

Experimental Workflow for Drug Carrier Preparation:

Caption: Workflow for preparing and evaluating polymer-based drug carriers.

Safety and Handling

2-Chloro-1,3,2-dioxaphospholane 2-oxide is a corrosive substance that can cause severe skin burns and eye damage.[3] It should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area. It is also moisture-sensitive and should be stored in a cool, dry place.

Conclusion

This compound is a versatile chemical building block with significant potential, particularly in the development of advanced biomaterials and drug delivery systems. Its ability to undergo controlled ring-opening polymerization to form biocompatible and biodegradable polymers is a key attribute driving its research and application. This guide has provided a foundational understanding of its synthesis, properties, and applications, offering valuable insights for researchers and professionals in the pharmaceutical and materials science fields. Further research into the properties of the parent this compound and the development of novel derivatives will undoubtedly expand its utility in the future.

References

- 1. omicsonline.org [omicsonline.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide | C4H9O4P | CID 10034799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide | CAS#:823-31-4 | Chemsrc [chemsrc.com]

- 7. Poly(D,L-lactide-co-ethyl this compound)s as new drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cas 24599-21-1,ETHYLENE GLYCOL METHACRYLATE PHOSPHATE | lookchem [lookchem.com]

- 9. Buy Ethylene glycol methacrylate phosphate | 24599-21-1 [smolecule.com]

An In-depth Technical Guide to Ethyl Ethylene Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl ethylene (B1197577) phosphate (B84403), a key monomer in the synthesis of biocompatible and biodegradable polymers with significant applications in drug delivery and biomedicine. This document details its chemical identity, synthesis, polymerization, and applications, with a focus on experimental procedures and data.

Chemical Identity and Properties

Ethyl ethylene phosphate, also known as 2-ethoxy-1,3,2-dioxaphospholane 2-oxide, is a cyclic phosphate ester. Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of Ethyl this compound

| Property | Value |

| CAS Number | 823-31-4 |

| Molecular Formula | C₄H₉O₄P |

| Molecular Weight | 152.09 g/mol |

| Appearance | Colorless to yellowish liquid |

| Boiling Point | 95-97 °C at 107 Pa |

| Solubility | Soluble in many organic solvents |

| Canonical SMILES | CCOP1(=O)OCCO1 |

Synthesis of Ethyl this compound

The synthesis of ethyl this compound is typically achieved through a two-step process, starting with the formation of the precursor 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide (ethylene chlorophosphate), followed by its reaction with ethanol (B145695).

This precursor is synthesized by reacting ethylene glycol with phosphorus trichloride (B1173362), followed by oxidation.

Materials:

-

Ethylene glycol

-

Phosphorus trichloride (PCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Oxygen (O₂) or other oxidizing agent

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet, dissolve ethylene glycol in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add phosphorus trichloride dropwise to the cooled solution while maintaining the temperature. The reaction is exothermic and releases HCl gas, which should be safely vented or trapped.

-

After the addition is complete, allow the reaction to stir for several hours at low temperature to form 2-chloro-1,3,2-dioxaphospholane.

-

The resulting intermediate is then oxidized. This can be achieved by bubbling dry oxygen gas through the solution.

-

The final product, 2-chloro-1,3,2-dioxaphospholane 2-oxide, is purified by vacuum distillation.

Materials:

-

2-chloro-1,3,2-dioxaphospholane-2-oxide (ethylene chlorophosphate)

-

Anhydrous ethanol (EtOH)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve 2-chloro-1,3,2-dioxaphospholane-2-oxide in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -5 °C.

-

Prepare a solution of anhydrous ethanol and triethylamine in anhydrous THF.

-

Add the ethanol/triethylamine solution dropwise to the cooled ethylene chlorophosphate solution. Triethylamine acts as a base to neutralize the HCl formed during the reaction, precipitating as triethylamine hydrochloride.

-

After the addition, allow the mixture to stir at -5 °C for 30 minutes and then at room temperature for 12 hours.

-

Remove the triethylamine hydrochloride salt by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield ethyl this compound as a yellowish liquid.

Spectroscopic Characterization

The structure of ethyl this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for Ethyl this compound

| Technique | Observed Features |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.38 (t, 3H, POCH₂CH ₃), 4.22 (q, 2H, POCH ₂CH₃), 4.42 (m, 4H, OCH ₂CH ₂O) |

| ³¹P NMR (CDCl₃) | A single peak is expected in the phosphate ester region, typically between 0 and -20 ppm relative to 85% H₃PO₄. |

| IR Spectroscopy | Characteristic peaks are expected for P=O stretching (~1250-1300 cm⁻¹), P-O-C stretching (~1000-1100 cm⁻¹), and C-H stretching (~2850-3000 cm⁻¹). |

Polymerization of Ethyl this compound

Ethyl this compound can undergo ring-opening polymerization (ROP) to form poly(ethyl this compound) (PEEP), a biocompatible and biodegradable polymer.

Materials:

-

Ethyl this compound (EEP) monomer

-

Initiator (e.g., benzyl (B1604629) alcohol, stannous octoate (Sn(Oct)₂))

-

Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

-

The polymerization should be conducted under an inert atmosphere in a flame-dried Schlenk flask.

-

The desired amount of initiator and catalyst (if applicable) are dissolved in the anhydrous solvent.

-

The ethyl this compound monomer is added to the solution.

-

The reaction mixture is stirred at a specific temperature (e.g., 100-130 °C for Sn(Oct)₂ catalysis) for a predetermined time to achieve the desired molecular weight and conversion.

-

The polymerization is terminated by cooling the reaction mixture.

-

The polymer is typically purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.

Applications in Drug Development

Poly(ethyl this compound) (PEEP) is gaining significant attention as a hydrophilic and biocompatible polymer, often considered an alternative to poly(ethylene glycol) (PEG) for drug delivery applications. One of its primary uses is in the surface modification of liposomes to create "stealth" nanoparticles that can evade the immune system and have prolonged circulation times.

This protocol describes a general method for preparing PEEP-coated liposomes using the post-insertion technique.

Materials:

-

Lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol)

-

Drug to be encapsulated (hydrophilic or lipophilic)

-

PEEP with a hydrophobic anchor (e.g., PEEP-DSPE)

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

Liposome (B1194612) Formation (Thin-Film Hydration Method):

-

Dissolve the lipids (and the lipophilic drug, if applicable) in an organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Dry the film under vacuum for several hours to remove any residual solvent.

-

Hydrate the lipid film with an aqueous buffer (containing the hydrophilic drug, if applicable) by vortexing or sonicating at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.

-

-

PEEPylation (Post-Insertion Method):

-

Prepare a solution of the PEEP-lipid conjugate (e.g., PEEP-DSPE) in the same aqueous buffer.

-

Add the PEEP-lipid solution to the pre-formed liposome suspension.

-

Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids for a specific period (e.g., 1-2 hours) with gentle stirring. During this incubation, the hydrophobic anchor of the PEEP-lipid conjugate will insert into the liposome bilayer, resulting in PEEP chains decorating the liposome surface.

-

Remove any non-inserted PEEP-lipid and unencapsulated drug by dialysis or size exclusion chromatography.

-

The resulting PEEPylated liposomes can then be characterized for size, zeta potential, drug encapsulation efficiency, and in vitro/in vivo performance.

A Fundamental Guide to Ethylene Phosphate for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of Ethylene (B1197577) Phosphate (B84403)

This technical guide provides a comprehensive overview of ethylene phosphate (2-hydroxy-1,3,2-dioxaphospholane 2-oxide), a cyclic organophosphate of significant interest in chemical synthesis and drug development. This document details its fundamental chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its applications, particularly in the realm of medicinal chemistry as a phosphorylating agent and a key component of innovative prodrug strategies.

Core Chemical and Physical Properties

This compound is a five-membered cyclic phosphate ester. Its strained ring structure contributes to its high reactivity, making it an effective phosphorylating agent.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Citation |

| Chemical Formula | C₂H₅O₄P | [1] |

| Molecular Weight | 124.03 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | [2] |

| CAS Number | 6711-47-3 | [3][4] |

| Synonyms | 2-Hydroxy-1,3,2-dioxaphospholane 2-oxide, EGAP, Ethylene glycol cyclic hydrogen phosphate, Glycophosphoric acid | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks/Signals | Source/Citation |

| ³¹P NMR | Chemical shifts are typically referenced to 85% phosphoric acid. The chemical shift is influenced by the solvent and pH. | [5][6] |

| ¹H NMR | Expected to show a multiplet for the ethylene protons. | [7] |

| ¹³C NMR | Expected to show a signal for the ethylene carbons. | [8] |

| Infrared (IR) Spectroscopy | Characteristic peaks for P=O and P-O-C stretching vibrations are expected in the range of 900-1300 cm⁻¹. | [7] |

| Mass Spectrometry | The molecular ion peak [M-H]⁻ would be expected at m/z 123. | [9] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of a chloro-precursor followed by hydrolysis.

Synthesis of 2-Chloro-1,3,2-dioxaphospholane (B43518) 2-oxide

This intermediate is synthesized from ethylene glycol and phosphorus oxychloride.

Experimental Protocol:

-

To a reaction flask containing anhydrous dichloromethane (B109758), add ethylene glycol (1.0 equivalent).

-

Cool the mixture to 0 °C with stirring.

-

Slowly add a solution of phosphorus oxychloride (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the evolution of HCl gas ceases.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain 2-chloro-1,3,2-dioxaphospholane 2-oxide as a colorless liquid.

Hydrolysis to this compound

The final step is the hydrolysis of the 2-chloro-1,3,2-dioxaphospholane 2-oxide.

Experimental Protocol:

-

Dissolve 2-chloro-1,3,2-dioxaphospholane 2-oxide (1.0 equivalent) in a suitable solvent such as acetonitrile.

-

Add a stoichiometric amount of water (1.0 equivalent) to the solution.

-

The reaction can be carried out at room temperature and monitored by ³¹P NMR for the disappearance of the starting material and the appearance of the product.

-

Upon completion, the solvent can be removed under reduced pressure to yield this compound. Further purification may be achieved through chromatographic methods if necessary.

Chemical Reactivity and Mechanisms

The high reactivity of this compound stems from the ring strain of the five-membered ring. This makes it susceptible to nucleophilic attack and subsequent ring-opening. This property is harnessed in its application as a phosphorylating agent.

Ring-Opening Reactions

This compound readily reacts with nucleophiles such as alcohols and amines, leading to the formation of phosphate esters and phosphoramidates, respectively. These reactions typically proceed via a nucleophilic attack on the phosphorus atom, followed by the opening of the cyclic phosphate ring.

Reaction with Alcohols: In the presence of a base or catalyst, this compound reacts with alcohols to form the corresponding 2-hydroxyethyl phosphate esters.

Reaction with Amines: The reaction of this compound with primary or secondary amines yields 2-hydroxyethyl phosphoramidates.

Applications in Drug Development

The unique reactivity of this compound and its derivatives makes them valuable tools in drug development, primarily in the design of prodrugs and drug delivery systems.

Prodrug Strategies

A significant challenge in drug development is the poor membrane permeability of highly charged molecules like phosphates and phosphonates, which are common in antiviral and anticancer nucleoside analogues. Prodrug strategies aim to mask these charged groups to enhance cellular uptake. Cyclic phosphates, including derivatives of this compound, play a crucial role in these strategies.

Cyclic Nucleoside Phosphonates (cNPs): In this approach, the phosphonate (B1237965) group of an acyclic nucleoside phosphonate is cyclized, often by forming an internal ester. This masks one of the negative charges of the phosphonate, increasing its lipophilicity and facilitating cell entry. Once inside the cell, cellular enzymes hydrolyze the cyclic ester, releasing the active drug.[10]

ProTide (Pro-nucleotide) Technology: The ProTide approach involves masking the phosphate or phosphonate group of a nucleoside with an amino acid ester and an aryl group, creating a phosphoramidate. This neutral, lipophilic prodrug can readily cross cell membranes. Intracellular enzymes then cleave the promoieties to release the active nucleoside monophosphate. While not directly using this compound in its final structure, the principles of phosphate chemistry and the use of reactive phosphorylating agents are central to this strategy.[11]

Drug Delivery Systems

Poly(this compound)s (PEPs), synthesized via the ring-opening polymerization of this compound derivatives, are emerging as promising materials for drug delivery. These polymers are biodegradable, biocompatible, and structurally similar to the backbone of nucleic acids. Their properties can be tuned by copolymerization with other monomers to create micelles, nanoparticles, and other drug delivery vehicles.[10] For instance, block copolymers of poly(ethylene glycol) and poly(ethylene phosphoric acid) have been investigated for the delivery of antiviral drugs like Tenofovir.[10]

Conclusion

This compound is a highly reactive and versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its strained cyclic structure makes it an effective phosphorylating agent, and this reactivity is being exploited in the development of novel prodrug strategies to overcome the delivery challenges of charged therapeutic agents. Furthermore, polymers derived from this compound are showing great promise as biocompatible and biodegradable materials for advanced drug delivery systems. Continued fundamental research into the properties and reactivity of this compound and its derivatives will undoubtedly lead to further innovations in drug development and other scientific fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis of phospholipids on a glyceric acid scaffold: design and preparation of phospholipase A2 specific substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-1,3,2-dioxaphospholane 2-oxide | 6711-47-3 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. A New Approach to Developing Long-Acting Injectable Formulations of Anti-HIV Drugs: Poly(Ethylene Phosphoric Acid) Block Copolymers Increase the Efficiency of Tenofovir against HIV-1 in MT-4 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Early History of Ethylene Phosphate: A Technical Review for Chemical Pioneers

An in-depth guide for researchers, scientists, and drug development professionals on the foundational synthesis and characterization of ethylene (B1197577) phosphate (B84403), a cornerstone molecule in bio-organic chemistry and a precursor to advanced materials.

This technical guide delves into the seminal discovery and historical development of ethylene phosphate (2-oxo-1,3,2-dioxaphospholane), tracing its origins from early twentieth-century explorations of phosphate esters to its critical role in mechanistic studies that shaped our understanding of phosphoryl transfer reactions. We present a comprehensive overview of the initial synthetic routes, key physicochemical properties, and the pioneering experimental work that established its significance.

Early Synthesis: From Glycol Phosphates to a Cyclic Ester

The journey to isolating and understanding this compound began with the synthesis of its acyclic precursors. In the 1920s, researchers were actively investigating the preparation of various phosphate esters.

One of the earliest relevant syntheses was reported by R. Delaby in 1924, who prepared sodium ethylene glycol phosphate. This was followed by the more detailed work of Robert Henry Aders Plimmer and William John Nobbs Burch at the University of London. In their 1929 publication in the Journal of the Chemical Society, they described the synthesis of ethylene glycol phosphates as part of a broader investigation into esters of phosphoric acid[1][2].

The Plimmer and Burch Synthesis of Ethylene Glycol Diphosphate (1929)

A key early method for producing a precursor to cyclic this compound was the reaction of ethylene dibromide with silver phosphate. This reaction, detailed by Plimmer and Burch, yielded ethylene glycol diphosphate.

Experimental Protocol: Synthesis of Ethylene Glycol Diphosphate [1][2]

-

Reactants: Silver phosphate and ethylene dibromide.

-

Procedure: A mixture of silver phosphate and ethylene dibromide was heated in a sealed tube at 160°C for a duration of 2 hours.

-

Product: The reaction yielded ethylene glycol diphosphate.

This early work laid the groundwork for the synthesis of various ethylene-based phosphate compounds, although the cyclic ester itself was not the primary focus.

The Advent of Cyclic this compound and its Derivatives

The synthesis of the cyclic this compound, and particularly its methylated derivative, became crucial for studying the mechanisms of phosphate ester hydrolysis. The work of F. H. Westheimer and his research group in the mid-20th century was pivotal in this regard. Their investigations into the hydrolysis of methyl this compound provided profound insights into the reactivity of five-membered cyclic phosphate esters, which serve as important models for understanding the behavior of RNA.

Synthesis of 2-Chloro-1,3,2-dioxaphospholane (B43518): A Key Intermediate

A common and efficient pathway to this compound and its derivatives involves the synthesis of 2-chloro-1,3,2-dioxaphospholane from the reaction of ethylene glycol with phosphorus trichloride (B1173362). This intermediate can then be oxidized to 2-chloro-2-oxo-1,3,2-dioxaphospholane, a direct precursor to various this compound esters.

Experimental Protocol: Synthesis of 2-Chloro-1,3,2-dioxaphospholane [3]

-

Reactants: Ethylene glycol, phosphorus trichloride, and pyridine (B92270) in anhydrous ether.

-

Procedure:

-

9.3 g of ethylene glycol and 22.0 g of pyridine are dissolved in 50 ml of anhydrous ether in a reaction flask.

-

The mixture is cooled to between -17°C and -16°C.

-

20.62 g of phosphorus trichloride is added dropwise to the stirred solution while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred for approximately 1.5 hours at room temperature, during which pyridine hydrochloride precipitates.

-

The precipitate is removed by filtration.

-

The desired product, 2-chloro-1,3,2-dioxaphospholane, is isolated from the ether solution by simple distillation.

-

This foundational reaction provides a versatile starting material for a range of cyclic phosphate esters.

Diagram of the synthesis of 2-chloro-1,3,2-dioxaphospholane.

References

- 1. XLIII.—Esters of phosphoric acid. Part I. Phosphates of cetyl alcohol, cholesterol, chloroethyl alcohol, and ethylene glycol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. XLIII.—Esters of phosphoric acid. Part I. Phosphates of cetyl alcohol, cholesterol, chloroethyl alcohol, and ethylene glycol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. omicsonline.org [omicsonline.org]

theoretical studies of ethylene phosphate reactivity

An In-depth Technical Guide to the Theoretical Studies of Ethylene (B1197577) Phosphate (B84403) Reactivity

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational studies investigating the reactivity of ethylene phosphate. This compound and its derivatives are of significant interest, particularly in the fields of polymer chemistry and drug delivery, owing to the biocompatibility and biodegradability of the resulting poly(this compound)s. Understanding the fundamental reaction mechanisms and kinetics through computational modeling is crucial for the rational design of new materials and therapeutic systems.

Theoretical and Computational Methodologies

The reactivity of this compound has been primarily investigated using quantum mechanical methods. These computational approaches provide detailed insights into reaction pathways, transition states, and the energetics that govern the chemical transformations of this compound.

Ab Initio Calculations

Early theoretical work on the hydrolysis of this compound employed ab initio methods. These calculations are based on first principles without the use of empirical parameters.

-

Hartree-Fock (HF): This method approximates the many-electron wavefunction as a single Slater determinant. It is a foundational ab initio method that provides a qualitative understanding of electronic structure and reaction pathways.

-

Møller-Plesset (MP2) Perturbation Theory: To account for electron correlation, which is neglected in the HF approximation, MP2 theory is often applied. This method adds a correction to the HF energy, leading to more accurate energy profiles and barrier heights for reactions[1].

Density Functional Theory (DFT)

Density Functional Theory has become the workhorse for computational studies of this compound reactivity, offering a favorable balance between computational cost and accuracy.

-

Functionals and Basis Sets: A common approach involves using hybrid functionals, such as B3PW91, which combines Becke's three-parameter exchange functional with the Perdew-Wang 91 correlation functional. The DGTZVP basis set, which includes effective core potentials, is frequently used for these calculations[2][3]. DFT calculations are instrumental in modeling the ring-opening polymerization (ROP) of this compound and its derivatives[4][5].

General Computational Protocol for DFT Studies:

-

Geometry Optimization: The three-dimensional structures of reactants, products, intermediates, and transition states are optimized to find the lowest energy conformations.

-

Frequency Analysis: Vibrational frequency calculations are performed to characterize the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Energy Calculations: Single-point energy calculations are often performed with a larger basis set to obtain more accurate energies for the optimized geometries.

-

Solvation Modeling: To simulate reactions in solution, continuum solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated to account for the effect of the solvent.

Key Reaction Pathways of this compound

Theoretical studies have focused on two primary areas of this compound reactivity: hydrolysis and ring-opening polymerization.

Hydrolysis

The hydrolysis of the five-membered ring in this compound is remarkably rapid, occurring 10⁶ to 10⁸ times faster than its acyclic analogues. Computational studies have been pivotal in elucidating the mechanism behind this rate enhancement.

Base-Catalyzed Hydrolysis Mechanism: Quantum mechanical calculations show that the base-catalyzed hydrolysis of this compound proceeds through a concerted, one-step mechanism. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the phosphorus center. This leads to the formation of a high-energy pentacovalent phosphorane transition state, which is the rate-determining step of the reaction. Unlike some other phosphoryl transfer reactions, stable phosphorane intermediates are not observed in the gas phase[1].

While ring strain in the ground state of the cyclic phosphate was initially proposed as the reason for the accelerated hydrolysis, theoretical analysis indicates it does not significantly contribute to lowering the activation barrier. Instead, the rate acceleration is largely attributed to the differential solvation of the transition states in solution compared to the reactants[1].

Caption: Base-catalyzed hydrolysis pathway of this compound.

Ring-Opening Polymerization (ROP)

Catalytic ROP of this compound monomers is the most effective method for synthesizing poly(this compound)s, which are promising for biomedical applications[2][4]. DFT modeling has been extensively used to understand the complex mechanisms of coordination ROP, particularly with magnesium-based catalysts.

Coordination-Insertion Mechanism: The ROP of methyl this compound (MeOEP), a common derivative, catalyzed by a 2,6-di-tert-butyl-4-methylphenoxy (BHT) magnesium complex, is believed to proceed via a coordination-insertion mechanism. The initiation stage involves several key steps[4]:

-

Coordination: The MeOEP monomer coordinates to the magnesium center of the catalyst.

-

Nucleophilic Attack: The alkoxide group of the catalyst performs a nucleophilic attack on the phosphorus atom of the coordinated monomer.

-

Ring Opening: This attack leads to the cleavage of a P-O bond in the five-membered ring, thus opening the ring and propagating the polymer chain.

Theoretical studies have compared different potential mechanisms, such as mononuclear versus binuclear catalytic pathways. For MeOEP, calculations suggest that the ROP is preferentially catalyzed by mononuclear Mg complexes, which results in a significantly lower activation barrier and a very high polymerization rate[4].

Caption: Generalized workflow for coordination-insertion ROP.

Quantitative Data from Theoretical Studies

Quantitative data from computational studies, such as heats of formation and activation energies, are crucial for understanding and predicting the reactivity of this compound. The following tables summarize key energetic parameters obtained from theoretical calculations.

| Compound | Property | Value | Method | Reference |

| This compound | Heat of Formation (ΔHf) | -233.2 kcal/mol | DFT (B88-PW91/DZVP) | [6] |

| Table 1: Calculated Thermodynamic Property of this compound. |

| Reaction | Reactants | Property | Value | Method | Reference |

| Hydrolysis (analogue) | Triethyl Phosphate + H₂O | Activation Energy (ΔG‡) | ~20 kcal/mol | DFT | [7] |

| Hydrolysis (analogue) | Ethylene Carbonate | Activation Energy (Ea) | 49.86 kJ/mol (~11.9 kcal/mol) | Experimental | [8] |

| Polymerization (analogue) | Ethylene | Activation Energy (Ea) | 42.8 kJ/mol (10.2 kcal/mol) | Experimental | [9] |

| Table 2: Activation Energies for the Hydrolysis and Polymerization of this compound and Related Compounds. Note: Data for analogous systems are provided for context due to the limited availability of specific values for this compound in the literature. |

Experimental Protocols in Reactivity Studies

While this guide focuses on theoretical studies, these are often performed in conjunction with experiments. Understanding the experimental protocols is essential for validating computational models.

General Protocol for Monitoring Polycondensation

The synthesis of poly(this compound)s from phosphoric acid and ethylene glycol can be monitored to obtain kinetic information.

-

Reaction Setup: The reaction is conducted either in bulk or in a solvent like 1,4-dioxane (B91453) or a hydrocarbon under vigorous stirring, often at the boiling point to remove water azeotropically[10]. Catalysts may be used.

-

Sampling: At specific time intervals, samples are withdrawn from the reaction mixture.

-

Sample Preparation for NMR: The sample is dissolved in water, and the pH is adjusted to 12. This standardized preparation allows for consistent chemical shifts in ³¹P NMR spectroscopy[10].

-

Analysis: The samples are analyzed using ³¹P{¹H} NMR to determine the relative amounts of monoesters, diesters, triesters, and pyrophosphates, providing insight into the reaction progress. MALDI-TOF mass spectrometry is also used to analyze the degree of polymerization of the resulting oligomers and polymers[10][11].

General Protocol for Kinetic Analysis of Hydrolysis

-

Reaction Initiation: The hydrolysis reaction is initiated by adding the cyclic phosphate to a buffered aqueous solution at a constant temperature. For base-catalyzed hydrolysis, a hydroxide solution is used.

-

Monitoring: The reaction progress is monitored over time using techniques like ³¹P NMR spectroscopy. This allows for the observation of the disappearance of the this compound signal and the appearance of signals corresponding to the ring-opened product[12].

-

Data Analysis: The concentration of the reactant is plotted against time to determine the reaction rate. From this data, rate constants and other kinetic parameters can be calculated.

Applications in Drug Development

The insights gained from are highly relevant to drug development. Poly(this compound)s are structurally similar to nucleic acids and are being explored as carriers for drug delivery.

-

Biodegradable Polymers: The hydrolytic instability of the phosphate ester backbone allows for the design of biodegradable polymers that can break down into non-toxic products in vivo.

-

Controlled Release: By modifying the substituents on the phosphate monomer, the rate of hydrolysis and, consequently, the rate of drug release from a polymer matrix can be tuned.

-

Prodrugs: The phosphate group itself can be used as a promoiety in prodrug design. A drug molecule with a hydroxyl group can be attached to a cyclic phosphate. The subsequent hydrolysis in the body would release the active drug. Theoretical studies can help predict the stability and release kinetics of such prodrugs.

References

- 1. Phosphate ester hydrolysis: calculation of gas-phase reaction paths and solvation effects - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Mechanistic Insights of BHT-Mg-Catalyzed this compound’s Coordination Ring-Opening Polymerization: DFT Modeling an… [ouci.dntb.gov.ua]

- 3. Data for quantum-chemical modeling of the mechanisms of ring-opening polymerization of methyl this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Insights of BHT-Mg-Catalyzed this compound’s Coordination Ring-Opening Polymerization: DFT Modeling and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic ethylene phosphates with (CH2)nCOOR and CH2CONMe2 substituents: synthesis and mechanistic insights of diverse reactivity in aryloxy-Mg complex-catalyzed (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound [openmopac.net]

- 7. cdmf.org.br [cdmf.org.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pure.rug.nl [pure.rug.nl]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Synthesis of Ethylene Phosphate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for synthesizing ethylene (B1197577) phosphate (B84403) derivatives, crucial cyclic esters with significant applications in medicinal chemistry, polymer science, and as synthetic intermediates. The document details key experimental protocols, presents quantitative data in a structured format, and illustrates reaction pathways and mechanisms of action through diagrams.

Introduction

Ethylene phosphate, formally known as 2-oxo-1,3,2-dioxaphospholane, and its derivatives are five-membered cyclic phosphate esters. Their strained ring structure imparts unique reactivity, making them valuable building blocks in organic synthesis. In the realm of drug development, this compound moieties are incorporated into prodrugs to enhance solubility, permeability, and targeted delivery. A notable example is in the design of liver-targeting 'HepDirect' prodrugs. Furthermore, these compounds serve as monomers for the synthesis of polyphosphoesters, a class of biodegradable polymers with biomedical applications. This guide will focus on the primary synthetic routes to access these versatile molecules.

Core Synthetic Methodologies

The synthesis of this compound derivatives primarily revolves around the formation of the cyclic phosphate ester from ethylene glycol or its substituted analogues. The main strategies include direct phosphorylation with phosphorus oxychloride or phosphorus trichloride (B1173362), and transesterification reactions.

Reaction of Ethylene Glycol with Phosphorus Oxychloride

A common and direct method for the synthesis of the key intermediate, 2-chloro-2-oxo-1,3,2-dioxaphospholane, involves the reaction of ethylene glycol with phosphorus oxychloride (POCl₃). This intermediate can then be further reacted with various nucleophiles to generate a library of this compound derivatives.

Reaction of Ethylene Glycol with Phosphorus Trichloride

An alternative route to a related intermediate, 2-chloro-1,3,2-dioxaphospholane (B43518), utilizes phosphorus trichloride (PCl₃). This phosphite (B83602) intermediate can then be oxidized to the corresponding phosphate. This two-step process offers an alternative pathway to the final phosphate derivatives.

Transesterification Reactions

Transesterification of existing phosphites or phosphates with ethylene glycol provides another viable synthetic strategy. This method is particularly useful for synthesizing derivatives with specific side chains, where the corresponding phosphorylating agent might be less accessible.

Experimental Protocols

Synthesis of 2-Chloro-2-oxo-1,3,2-dioxaphospholane from Ethylene Glycol and POCl₃[1]

This protocol details the preparation of a key intermediate for many this compound derivatives.

Materials:

-

Ethylene glycol (310 g)

-

Anhydrous dichloromethane (B109758) (650 g total)

-

Phosphorus oxychloride (770 g)

Procedure:

-

To a 2000 mL three-necked flask, add ethylene glycol (310 g) and anhydrous dichloromethane (350 g) at room temperature.

-

Cool the mixture to 0°C and stir for 30 minutes until the solution is colorless and transparent. Equip the flask with a gas absorption device.

-

Dissolve phosphorus oxychloride (770 g) in anhydrous dichloromethane (300 g) and add this solution slowly to the three-necked flask via a dropping funnel at a rate of 1 drop/second, maintaining the reaction temperature at 0°C. Note that the reaction is exothermic and releases HCl gas.

-

After the addition is complete, continue stirring at 0°C until the solution is colorless and transparent (approximately 2 hours).

-

Continue stirring for an additional 12 hours until gas evolution ceases.

-

Remove the dichloromethane by distillation under normal pressure to obtain a pale yellow liquid crude product.

-

Distill the crude product under reduced pressure at 80°C to obtain 2-chloro-2-oxo-1,3,2-dioxaphospholane as a colorless transparent liquid.

Yield: 656 g (92%)[1]

Synthesis of 2-Chloro-1,3,2-dioxaphospholane from Ethylene Glycol and PCl₃[2]

This protocol describes the synthesis of a phosphite intermediate.

Materials:

-

Anhydrous ether (50 ml)

-

Ethylene glycol (9.3 g)

-

Pyridine (B92270) (22.0 g)

-

Phosphorus trichloride (20.62 g)

Procedure:

-

In a reaction flask, combine anhydrous ether (50 ml), ethylene glycol (9.3 g), and pyridine (22.0 g).

-

With stirring, add phosphorus trichloride (20.62 g) to the reaction mixture while maintaining the temperature between -16 to -17°C.

-

After the addition of phosphorus trichloride, allow the solution to warm to room temperature and continue stirring for approximately 1.5 hours. During the reaction, pyridine hydrochloride will precipitate.

-

Isolate the ether solution of 2-chloro-1,3,2-dioxaphospholane by filtration.

-

Obtain the final product by simple distillation of the filtrate.

Synthesis of 2-Ethoxy-2-oxo-1,3,2-dioxaphospholane (A Transesterification-like approach)[3]

This protocol details the synthesis of a common this compound derivative from the chloro-intermediate.

Materials:

-

2-Chloro-2-oxo-1,3,2-dioxaphospholane (COP) (72.8 g, 0.55 mol)

-

Dry Tetrahydrofuran (THF) (280 mL total)

-

Pyridine (43.43 g, 0.55 mol)

-

Dry ethanol (B145695) (25.29 g, 0.55 mol)

Procedure:

-

To a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (72.8 g) in dry THF (50 mL), add a mixture of pyridine (43.43 g) in dry THF (230 mL) and dry ethanol (25.29 g) dropwise under an inert atmosphere at 20°C.

-

After the addition is complete, stir the reaction mixture.

-

The work-up and purification details would typically involve filtration of the pyridinium (B92312) salt and removal of the solvent under reduced pressure.

Data Presentation

The following tables summarize key quantitative data for selected this compound derivatives.

Table 1: Reaction Yields for Selected Syntheses

| Product Name | Starting Materials | Synthetic Method | Yield (%) | Reference |

| 2-Chloro-2-oxo-1,3,2-dioxaphospholane | Ethylene glycol, Phosphorus oxychloride | Direct Phosphorylation | 92 | [1] |

| 2-Ethoxy-2-oxo-1,3,2-dioxaphospholane | 2-Chloro-2-oxo-1,3,2-dioxaphospholane, Ethanol | Nucleophilic Substitution | High | [2] |

| 2-(2-(Benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide | 2-Chloro-2-oxo-1,3,2-dioxaphospholane, 2-(Benzyloxy)ethanol | Nucleophilic Substitution | 87 | [2] |

Table 2: Spectroscopic Data for Selected this compound Derivatives

| Compound Name | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | IR (cm⁻¹) | Reference(s) |

| 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide | 1.38 (t, 3H, CH₃), 4.25-4.55 (m, 4H, OCH₂CH₂O), 4.30 (quint, 2H, OCH₂) | -0.9 | Not explicitly detailed, but characteristic peaks would include P=O stretch (~1300), P-O-C stretch (~1030), and C-H stretch (~2900-3000). | [3] |

| 2-(2-(Benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide | 7.4 (m, 5H, Ar-H), 4.55 (s, 2H, Ar-CH₂), 4.13-4.29 (m, 4H, ring-CH₂), 3.91-4.10 (m, 2H, P-O-CH₂), 3.54-3.64 (m, 2H, O-CH₂-CH₂-O-P) | 16.94 | Not explicitly detailed, but would show characteristic peaks for the aromatic ring, ether linkages, and the phosphate ester group. | [2] |

| 2-Chloro-2-oxo-1,3,2-dioxaphospholane | Not detailed. | Not detailed. | Characteristic absorptions for P=O and P-O-C bonds are expected. |

Visualizations

Synthetic Pathways

The following diagrams illustrate the core synthetic routes to this compound derivatives.

Caption: Synthesis via Phosphorus Oxychloride.

Caption: Synthesis via Phosphorus Trichloride and Oxidation.

Mechanism of Action: Prodrug Activation

This compound derivatives are employed in prodrug strategies, such as the 'HepDirect' technology, for liver-targeted drug delivery. The following diagram illustrates the general activation mechanism.

Caption: HepDirect Prodrug Activation Pathway.[4][5][6][7][8]

Another important application is in chemotherapeutic agents like cyclophosphamide, which is a cyclic phosphate derivative (an oxazaphosphorine). Its activation pathway is a key example of prodrug metabolism.

Caption: Cyclophosphamide Activation Pathway.[9][10][11][12][13]

References

- 1. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide | C4H9O4P | CID 10034799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 6. Collection - Design, Synthesis, and Characterization of a Series of Cytochrome P450 3A-Activated Prodrugs (HepDirect Prodrugs) Useful for Targeting Phosph(on)ate-Based Drugs to the Liver§ - Journal of the American Chemical Society - Figshare [figshare.com]

- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 8. Liver-targeted drug delivery using HepDirect prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 10. echemi.com [echemi.com]

- 11. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]

- 12. ecronicon.net [ecronicon.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Formation of Ethylene Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) phosphate (B84403) (2-hydroxy-1,3,2-dioxaphospholane 2-oxide) is a cyclic organophosphate of significant interest in the synthesis of polymers for biomedical applications, including drug delivery and gene therapy, owing to its structural analogy to the phosphate backbone of nucleic acids. This technical guide provides a comprehensive overview of the core mechanisms underlying its formation, focusing on the most prevalent synthetic routes. Detailed experimental methodologies, quantitative data, and mechanistic pathways are presented to equip researchers with the foundational knowledge for its synthesis and application.

Introduction

Ethylene phosphate is a five-membered cyclic phosphate ester. Its reactivity, particularly in ring-opening polymerization, allows for the synthesis of poly(this compound), a biodegradable and biocompatible polymer. Understanding the mechanisms of its formation is crucial for controlling the purity of the monomer, which in turn affects the properties of the resulting polymers. This guide will explore the primary synthetic pathways to this compound, providing detailed insights into the reaction mechanisms and experimental considerations.

Core Mechanisms of this compound Formation

The synthesis of this compound predominantly proceeds through the phosphorylation of ethylene glycol, typically involving a phosphorus oxyhalide or trichloride (B1173362), followed by subsequent reactions. The most common and well-documented approach involves the formation of a key intermediate, 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide, which is then hydrolyzed to yield the final product.

Route 1: From Ethylene Glycol and Phosphorus Oxychloride

This is a widely employed method for the synthesis of this compound precursors. The reaction involves the direct condensation of ethylene glycol with phosphorus oxychloride (POCl₃).

Mechanism:

The reaction proceeds via a nucleophilic attack of the hydroxyl groups of ethylene glycol on the phosphorus atom of phosphorus oxychloride, leading to the displacement of chloride ions and the formation of a cyclic phosphorodichloridate intermediate. This is followed by the elimination of hydrogen chloride and subsequent cyclization to form 2-chloro-1,3,2-dioxaphospholane 2-oxide. The final step to obtain this compound is the hydrolysis of this chloro-intermediate.

Route 2: From Ethylene Glycol and Phosphorus Trichloride

An alternative and common route involves the reaction of ethylene glycol with phosphorus trichloride (PCl₃) to form an intermediate, 2-chloro-1,3,2-dioxaphospholane, which is subsequently oxidized.[1]

Mechanism:

Ethylene glycol reacts with PCl₃ in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, forming the cyclic chlorophosphite. This intermediate is then oxidized, often using molecular oxygen, to yield 2-chloro-1,3,2-dioxaphospholane 2-oxide. This product can then be hydrolyzed to this compound as described in Route 1.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key intermediates and the final product, this compound.

Synthesis of 2-Chloro-1,3,2-dioxaphospholane

Materials:

-

Ethylene glycol

-

Phosphorus trichloride (PCl₃)

-

Pyridine (or other suitable base)

-

Anhydrous diethyl ether

Procedure:

-

In a reaction flask, a solution of ethylene glycol (9.3 g) and pyridine (22.0 g) in anhydrous diethyl ether (50 ml) is prepared.[1]

-

The flask is cooled to a temperature between -17 to -16 °C.[1]

-

Phosphorus trichloride (20.62 g) is added dropwise to the stirred reaction mixture while maintaining the low temperature.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 1.5 hours.[1]

-

The precipitated pyridine hydrochloride is removed by filtration.[1]

-

The desired product, 2-chloro-1,3,2-dioxaphospholane, is obtained from the filtrate by simple distillation.[1]

Synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Materials:

-

2-Chloro-1,3,2-dioxaphospholane

-

Molecular oxygen

Procedure:

-

The precursor, 2-chloro-1,3,2-dioxaphospholane, is subjected to oxidation.

-

Molecular oxygen is bubbled through the neat liquid or a solution of the precursor.

-

The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the shift from the phosphite (B83602) to the phosphate peak.

-

The product, 2-chloro-1,3,2-dioxaphospholane 2-oxide, is typically used in the next step without extensive purification.

Synthesis of 2-Hydroxy-1,3,2-dioxaphospholane 2-oxide (this compound)

Materials:

-

2-Chloro-1,3,2-dioxaphospholane 2-oxide

-

Water

Procedure:

-

2-Chloro-1,3,2-dioxaphospholane 2-oxide is carefully hydrolyzed by the addition of a stoichiometric amount of water.

-

The reaction is typically carried out in a suitable solvent at a controlled temperature to manage the exothermic reaction and the evolution of HCl gas.

-

The solvent and HCl are removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or distillation under high vacuum.

Data Presentation

The following tables summarize the key quantitative data for this compound and its important precursor.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) |

| 2-Chloro-1,3,2-dioxaphospholane 2-oxide | 6609-64-9 | C₂H₄ClO₃P | 142.48 | Liquid | 89-91 @ 0.8 mmHg | 12-14 |

| 2-Hydroxy-1,3,2-dioxaphospholane 2-oxide (this compound) | 6711-47-3 | C₂H₅O₄P | 124.03 | Liquid/Solid | Not available | Not available |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |

| 2-Chloro-1,3,2-dioxaphospholane 2-oxide | 4.3-4.6 (m, 4H, -OCH₂CH₂O-)[2] | Not available | ~17-19 |

| 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide (a common derivative) | 4.14-4.50 (m, 4H, -OCH₂CH₂O-), 3.86-4.14 (m, 2H, -OCH₂CH₃), 1.05-1.39 (m, 3H, -OCH₂CH₃)[3] | 66.9, 64.7, 15.8[3] | Not available |

| 2-Hydroxy-1,3,2-dioxaphospholane 2-oxide (this compound) | Not available | Not available | Not available |

Conclusion

The formation of this compound is a multi-step process that is critical for the production of advanced biomaterials. The most reliable synthetic strategies involve the phosphorylation of ethylene glycol using either phosphorus oxychloride or phosphorus trichloride followed by oxidation, to yield a key chloro-intermediate. Subsequent hydrolysis of this intermediate provides the desired this compound. A thorough understanding of these reaction mechanisms and experimental parameters is essential for researchers and professionals in the field of drug development and materials science to produce high-purity monomer for the synthesis of well-defined poly(this compound)s. Further research to establish a streamlined, high-yield synthesis with complete characterization of the final product would be beneficial for the advancement of its applications.

References

An In-depth Technical Guide to the Thermochemical Properties of Ethylene Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of ethylene (B1197577) phosphate (B84403). Due to the scarcity of direct experimental data for this specific compound, this guide synthesizes available information, including a key study on its enthalpy of hydrolysis, theoretical estimations, and data from analogous compounds. It also details the experimental methodologies crucial for determining these properties, offering a framework for researchers in the field.

Core Thermochemical Properties

Table 1: Summary of Thermochemical Data for Ethylene Phosphate and Related Compounds

| Property | This compound (C₂H₅O₄P) | Methyl this compound (C₃H₇O₄P) | Ethylene Glycol (C₂H₆O₂) | Phosphoric Acid (H₃PO₄) | Notes |

| Molar Mass ( g/mol ) | 124.04 | 138.06 | 62.07 | 97.99 | - |

| Standard Enthalpy of Formation, ΔfH° (liquid, 298.15 K) | Not Experimentally Available | Not Directly Available | -454.8 kJ/mol | -1279.0 kJ/mol | The enthalpy of formation for this compound can be estimated from its enthalpy of hydrolysis. |

| Standard Enthalpy of Formation, ΔfH° (gas, 298.15 K) | -975.7 kJ/mol (-233.2 kcal/mol)[1] | Not Available | -384.7 kJ/mol | -1149.3 kJ/mol | Value for this compound is an estimation from DFT calculations. |

| Standard Molar Entropy, S° (liquid, 298.15 K) | Not Available | Not Available | 166.9 J/(mol·K) | 150.6 J/(mol·K) | Experimental data for this compound is not available. |

| Heat Capacity, Cp (liquid) | Not Available | Not Available | 148.7 J/(mol·K) at 298.15 K | 145.2 J/(mol·K) at 298.15 K | Experimental data for this compound is not available. |

| Enthalpy of Hydrolysis, ΔhydH° (298.15 K) | Data available from calorimetric studies of methyl and ethyl this compound[2] | Calorimetrically Determined[2] | - | - | This is a key experimental value for deriving the enthalpy of formation. |

| Gibbs Free Energy of Formation, ΔfG° (liquid, 298.15 K) | Not Available | Not Available | -376.8 kJ/mol | -1119.1 kJ/mol | Can be calculated if ΔfH° and S° are known. |

Determination of Enthalpy of Formation via Hydrolysis

Direct measurement of the enthalpy of formation of complex molecules like this compound can be challenging. A powerful alternative is to measure the enthalpy of a reaction for which the enthalpies of formation of all other reactants and products are well-known. The hydrolysis of this compound is a key reaction for this purpose.

The hydrolysis of this compound yields ethylene glycol and phosphoric acid:

C₂H₄O₃POH + 2 H₂O → HOCH₂CH₂OH + H₃PO₄

The standard enthalpy of formation of this compound (ΔfH°(EP)) can be calculated using Hess's Law if the enthalpy of hydrolysis (ΔhydH°) is measured calorimetrically:

ΔhydH° = [ΔfH°(ethylene glycol) + ΔfH°(phosphoric acid)] - [ΔfH°(this compound) + 2 * ΔfH°(water)]

Logical Flow for Deriving Enthalpy of Formation:

Caption: Derivation of this compound's enthalpy of formation.

Experimental Protocols

Accurate thermochemical data relies on precise experimental methodologies. Below are detailed protocols for key experimental techniques relevant to the study of this compound.

This protocol is based on the methodology used for determining the heats of reaction of cyclic phosphate esters with hydroxide.[2]

Objective: To measure the enthalpy change for the hydrolysis of this compound in an aqueous solution.

Apparatus:

-

A high-precision, computer-controlled solution calorimeter.

-

A Dewar vessel (e.g., 100 mL capacity) to serve as the reaction chamber.

-

A constant temperature water bath with control to ±0.002 °C.

-

A mechanical stirrer (e.g., operating at a constant 600 rpm).

-

A thermistor or platinum resistance thermometer for precise temperature measurement.

-

A sample injection system (e.g., a glass ampoule with a plunger).

Procedure:

-

Calorimeter Calibration:

-

The heat capacity of the calorimeter is determined by electrical calibration. A known amount of electrical energy is supplied to the calorimeter, and the resulting temperature change is measured.

-

This calibration is performed before and after the reaction to ensure accuracy.

-

-

Sample Preparation:

-

This compound is synthesized and purified, for instance, by vacuum distillation.

-

A precise amount of the purified sample is weighed and sealed in a glass ampoule.

-

-

Reaction Measurement:

-

The Dewar vessel is filled with a known volume of the reaction solution (e.g., a standardized NaOH solution).

-

The vessel is submerged in the constant temperature bath (e.g., at 25.000 °C) and allowed to reach thermal equilibrium.

-

The stirrer is activated to ensure a homogenous temperature.

-

Once a stable baseline temperature is recorded, the sample ampoule is submerged in the solution and the reaction is initiated by breaking the ampoule.

-

The temperature change of the solution is recorded until a new stable baseline is achieved, indicating the completion of the reaction.

-

-

Data Analysis:

-

The raw temperature-time data is corrected for heat exchange with the surroundings.

-

The corrected temperature change (ΔT) is used along with the calorimeter's heat capacity to calculate the heat of the reaction (q_rxn).

-

The molar enthalpy of hydrolysis (ΔhydH°) is then calculated by dividing q_rxn by the number of moles of the limiting reactant (this compound).

-

Workflow for Solution Calorimetry:

Caption: Workflow for determining enthalpy of hydrolysis.

While not specifically reported for this compound, this is a standard method for determining the enthalpy of formation of organic compounds.

Objective: To measure the heat released during the complete combustion of this compound in a high-pressure oxygen environment.

Apparatus:

-

An oxygen bomb calorimeter.

-

A high-pressure stainless steel bomb.

-

A bucket of water with a stirrer.

-

A high-precision thermometer.

-

An ignition system.

Procedure:

-

A precisely weighed sample of this compound is placed in a crucible inside the bomb.

-

A fuse wire is attached to the ignition circuit and placed in contact with the sample.

-

A small amount of water is added to the bomb to ensure saturation of the final atmosphere.

-

The bomb is sealed and pressurized with pure oxygen (e.g., to 30 atm).

-

The bomb is placed in the calorimeter bucket containing a known mass of water.

-

The system is allowed to reach thermal equilibrium.

-

The sample is ignited, and the temperature of the water is recorded until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter, with corrections for the fuse wire ignition and the formation of nitric acid from any nitrogen impurities.

Objective: To measure the heat capacity of this compound as a function of temperature.

Apparatus:

-

A differential scanning calorimeter.

-

Hermetically sealed sample pans (e.g., aluminum).

-

A reference pan (empty).

Procedure:

-

A baseline is obtained by running the DSC with two empty pans over the desired temperature range.

-

A precisely weighed sample of a standard material with a known heat capacity (e.g., sapphire) is placed in a sample pan and run under the same conditions.

-

A precisely weighed sample of this compound is placed in a sample pan and run under the same conditions.

-

The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the standard at a given temperature, according to the equation: Cp(sample) = (DSC(sample) / DSC(std)) * (mass(std) / mass(sample)) * Cp(std)

Thermal Decomposition

The thermal stability and decomposition pathways of organophosphate esters are of significant interest, particularly in the context of their use as flame retardants. While specific data for this compound is lacking, general principles apply.

Decomposition Signaling Pathway:

Thermal decomposition of cyclic organophosphates can proceed through various pathways, often initiated by bond cleavage at the P-O-C linkage. The products can vary depending on the temperature and atmosphere.

Caption: Potential thermal decomposition pathways.

Experimental Investigation:

-

Thermogravimetric Analysis (TGA): This technique measures the mass loss of a sample as a function of temperature in a controlled atmosphere. It provides information on the decomposition temperature range and the amount of non-volatile residue (char).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This method involves rapidly heating the sample to its decomposition temperature (pyrolysis) and then separating and identifying the volatile decomposition products using GC-MS. This provides detailed insight into the decomposition mechanism.

This guide has compiled the available thermochemical information for this compound, highlighting the critical role of enthalpy of hydrolysis in determining its enthalpy of formation. While a complete experimental dataset is yet to be established, the methodologies outlined here provide a clear path for future research in this area.

References

A Comprehensive Technical Guide to Poly(ethylene phosphate) for Biomedical Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Poly(ethylene phosphate) (PEP), a member of the polyphosphoester family, has emerged as a highly promising biodegradable and biocompatible polymer for a range of biomedical applications, most notably in the field of drug delivery. Its structural similarity to naturally occurring biomolecules like nucleic acids, coupled with the versatility of its synthesis and the tunable nature of its properties, has positioned it as a viable alternative to well-established polymers such as polyethylene (B3416737) glycol (PEG). This technical guide provides a comprehensive overview of the fundamentals of poly(this compound), including its synthesis, physicochemical properties, degradation mechanisms, and applications in advanced drug delivery systems.

Synthesis of Poly(this compound)

The synthesis of poly(this compound) can be primarily achieved through two main routes: ring-opening polymerization (ROP) of cyclic phosphate (B84403) monomers and polycondensation reactions. The choice of method influences the polymer's architecture, molecular weight, and polydispersity, thereby allowing for the tailoring of its properties for specific applications.

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a widely employed method for synthesizing well-defined PEP with controlled molecular weights and narrow molecular weight distributions. The most common monomer for this process is 2-ethyl-2-oxo-1,3,2-dioxaphospholane (ethyl ethylene (B1197577) phosphate, EEP).

This protocol describes a typical ROP of EEP using an organocatalyst.

Materials:

-

2-ethyl-2-oxo-1,3,2-dioxaphospholane (EEP) (monomer)

-

Benzyl (B1604629) alcohol (initiator)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

-

Dichloromethane (anhydrous)

-

Methanol (B129727) (for precipitation)

-

Diethyl ether (for washing)

Procedure:

-

Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of EEP monomer and benzyl alcohol initiator in anhydrous dichloromethane.

-

Catalyst Addition: To the stirred solution, add the required amount of DBU catalyst. The molar ratio of monomer to initiator will determine the target molecular weight, and the catalyst concentration will affect the polymerization rate.

-

Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) with continuous stirring. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion.

-

Termination and Precipitation: Quench the polymerization by adding a small amount of a terminating agent, such as benzoic acid. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold non-solvent, such as methanol or diethyl ether.

-

Purification: Isolate the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove unreacted monomer, initiator, and catalyst.

-

Drying: Dry the purified poly(ethyl this compound) under vacuum at room temperature until a constant weight is achieved.

-

Characterization: Characterize the resulting polymer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI).[1][2]

Polycondensation

Polycondensation offers a more direct route to PEP, often utilizing readily available starting materials like phosphoric acid and ethylene glycol. However, this method typically yields polymers with broader molecular weight distributions and less controlled architectures compared to ROP.

This protocol outlines a general procedure for the synthesis of PEP via polycondensation.[3][4]

Materials:

-

Phosphoric acid (H₃PO₄)

-

Ethylene glycol

-

Toluene (B28343) (for azeotropic removal of water)

-

Optional: Catalyst (e.g., p-toluenesulfonic acid)

Procedure:

-

Reactant Setup: In a reaction flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, combine phosphoric acid and ethylene glycol in the desired molar ratio. Add toluene to the flask.

-

Reaction: Heat the mixture to the reflux temperature of toluene. Water produced during the esterification reaction will be removed azeotropically and collected in the Dean-Stark trap. The reaction can be monitored by measuring the amount of water collected.

-

Polymerization: Continue the reaction for several hours until the desired degree of polymerization is achieved. The reaction time and temperature can be adjusted to control the molecular weight of the resulting polymer.

-

Purification: After cooling, the toluene can be removed by distillation. The resulting crude polymer is then dissolved in a suitable solvent (e.g., water or methanol) and purified by precipitation in a non-solvent (e.g., acetone (B3395972) or diethyl ether).

-

Drying: Dry the purified polymer under vacuum.

-

Characterization: Analyze the polymer using NMR for structural confirmation and GPC for molecular weight and PDI determination.[1][2]

Table 1: Synthesis of Poly(this compound) - Reaction Conditions and Polymer Properties

| Synthesis Method | Monomer/Reactants | Initiator/Catalyst | Solvent | Temperature (°C) | Time (h) | Mn (kDa) | PDI | Reference |

| ROP | Ethyl this compound | Benzyl alcohol / DBU | Dichloromethane | Room Temp | 24 | 5 - 20 | 1.1 - 1.3 | [5] |

| ROP | Ethyl this compound | Al(Oipr)₃ | Toluene | 100 | 48 | 10 - 50 | 1.2 - 1.5 | [6] |

| Polycondensation | Phosphoric Acid, Ethylene Glycol | p-toluenesulfonic acid | Toluene | Reflux | 12 - 24 | 2 - 10 | 1.8 - 2.5 | [3][4] |

Physicochemical Properties and Degradation

Poly(this compound) is a hydrophilic polymer with properties that can be fine-tuned by altering its molecular weight and side-chain modifications.

Table 2: Physicochemical Properties of Poly(ethyl this compound) (PEEP)

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | -40 to -20 °C | [6] |

| Solubility | Water, Methanol, Dichloromethane | [7] |

| Degradation Mechanism | Hydrolytic (Backbiting) | [5] |